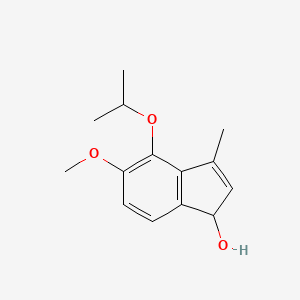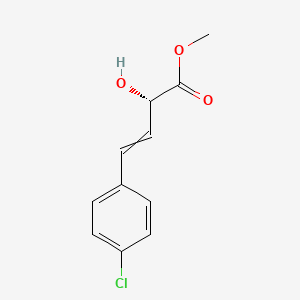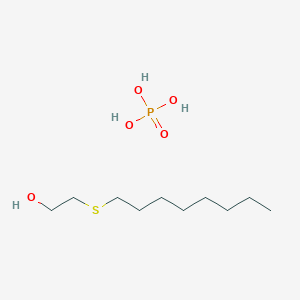
2-Octylsulfanylethanol;phosphoric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Octylsulfanylethanol;phosphoric acid is a compound that combines the properties of both an alcohol and a phosphoric acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octylsulfanylethanol;phosphoric acid typically involves the reaction of 2-Octylsulfanylethanol with phosphoric acid under controlled conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or diethyl ether, and the temperature is maintained at around 0°C using an ice bath. The reaction mixture is then stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow reactors or batch reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Common industrial methods include the use of phosphoric acid as a catalyst and the application of high temperatures and pressures to drive the reaction to completion .
Analyse Des Réactions Chimiques
Types of Reactions
2-Octylsulfanylethanol;phosphoric acid undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4), and halogenating agents like thionyl chloride (SOCl2). The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group can yield aldehydes or carboxylic acids, while substitution reactions can produce halogenated derivatives or amines .
Applications De Recherche Scientifique
2-Octylsulfanylethanol;phosphoric acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in cellular signaling and metabolic pathways.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 2-Octylsulfanylethanol;phosphoric acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a Brønsted acid, donating protons to facilitate various biochemical reactions. It can also interact with metal ions and other cofactors to modulate enzyme activity and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Octylsulfanylethanol: Similar in structure but lacks the phosphoric acid moiety.
Phosphoric acid: Similar in function but lacks the octylsulfanyl group.
Aminomethylphosphonic acid: Contains a phosphonic acid group but differs in the alkyl chain structure.
Uniqueness
2-Octylsulfanylethanol;phosphoric acid is unique due to its combination of an alcohol and a phosphoric acid derivative, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
877404-38-1 |
|---|---|
Formule moléculaire |
C10H25O5PS |
Poids moléculaire |
288.34 g/mol |
Nom IUPAC |
2-octylsulfanylethanol;phosphoric acid |
InChI |
InChI=1S/C10H22OS.H3O4P/c1-2-3-4-5-6-7-9-12-10-8-11;1-5(2,3)4/h11H,2-10H2,1H3;(H3,1,2,3,4) |
Clé InChI |
LOZTVXBDHIZLGY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCSCCO.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


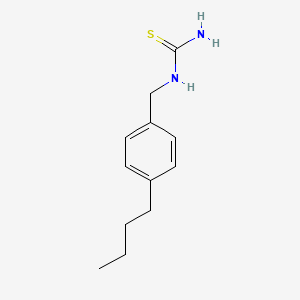
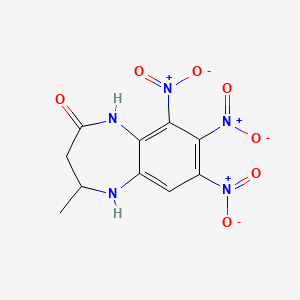

![N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-methylbenzamide](/img/structure/B14203231.png)

![1-[2,6-Dihydroxy-4-(3-methylbutoxy)phenyl]ethan-1-one](/img/structure/B14203253.png)
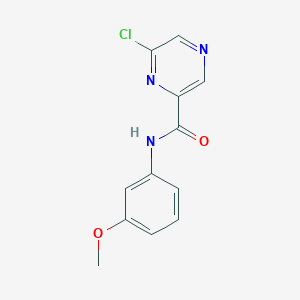
![9H-Carbazole, 9-[(2-chloroethoxy)methyl]-3-iodo-](/img/structure/B14203266.png)

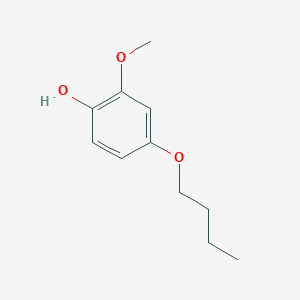
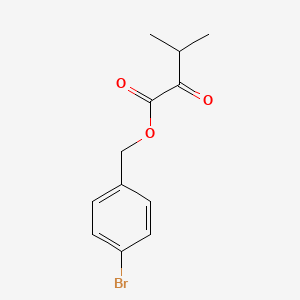
![(4R)-4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one](/img/structure/B14203289.png)
